molecular formula C22H17Cl2NO3 B2873923 Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate CAS No. 478067-94-6

Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B2873923
CAS No.: 478067-94-6
M. Wt: 414.28
InChI Key: SGQJQDHGOGGWHN-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a pyrido[1,2-a]indole core with a 2,6-dichlorophenyl methoxy group and an ethyl ester functional group, making it a unique and interesting molecule for scientific research.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which can help in developing new useful derivatives. The interaction of this compound with its targets and the resulting changes would depend on the specific receptors it binds to.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect multiple biochemical pathways and their downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.

Preparation Methods

The synthesis of Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the indole core: This can be achieved through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the pyrido[1,2-a] ring: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Attachment of the 2,6-dichlorophenyl methoxy group: This can be done through nucleophilic substitution reactions where the indole core is reacted with 2,6-dichlorobenzyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2NO3/c1-2-27-22(26)21-15-10-9-14(12-20(15)25-11-4-3-8-19(21)25)28-13-16-17(23)6-5-7-18(16)24/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQJQDHGOGGWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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